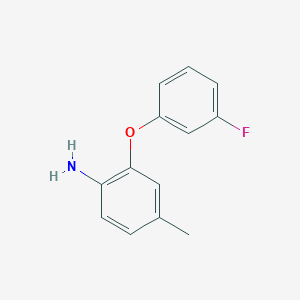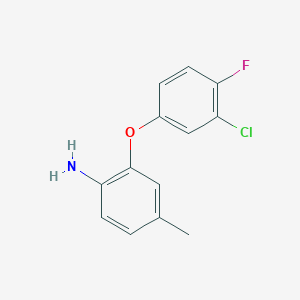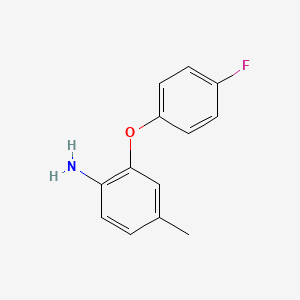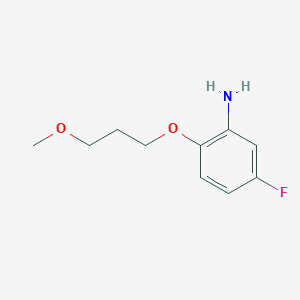
5-Fluoro-2-(3-methoxypropoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(3-methoxypropoxy)aniline, also known as FMFA or 5-Fluorometanfetamine, is a chemical compound that belongs to the class of amphetamines. It has a molecular formula of C10H14FNO2 and an average mass of 199.222 Da .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(3-methoxypropoxy)aniline consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure and bond formation would require more specific analysis tools.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(3-methoxypropoxy)aniline include a molecular weight of 199.22 g/mol. More specific properties like melting point, boiling point, solubility, and others are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Pharmaceuticals
5-Fluoro-2-(3-methoxypropoxy)aniline: is a valuable compound in pharmaceutical research due to its fluorine atom, which can significantly enhance the biological activity of small molecules . It serves as a building block for the synthesis of various drugs, including those that lower cholesterol, relieve asthma, and treat anxiety disorders. Its role in improving the chemical properties of medications and imaging agents is also noteworthy.
Agrochemicals
In the field of agrochemicals , fluorinated compounds like 5-Fluoro-2-(3-methoxypropoxy)aniline are utilized for their enhanced performance and new functions provided by the introduction of fluorine atoms into organic molecules . These compounds are instrumental in the development of pesticides and fertilizers that are more effective and environmentally friendly.
Material Science
Material science: benefits from the use of 5-Fluoro-2-(3-methoxypropoxy)aniline in the creation of novel materials with improved properties . The compound’s unique structure allows for the development of advanced polymers and composites that can be used in a variety of applications, from aerospace to consumer goods.
Organic Synthesis
This compound plays a crucial role in organic synthesis as an intermediate for constructing complex organic molecules . Its reactivity and stability make it an ideal candidate for various synthetic routes, including those involving palladium-catalyzed cross-coupling reactions.
Analytical Chemistry
In analytical chemistry , 5-Fluoro-2-(3-methoxypropoxy)aniline is used as a standard or reference compound in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC . Its well-defined structure and properties allow for accurate calibration and validation of analytical instruments.
Biochemistry
The compound’s applications in biochemistry are linked to its potential as a precursor for bioactive molecules . It can be used to synthesize compounds that interact with biological systems, aiding in the study of biochemical pathways and processes.
Environmental Science
In environmental science , 5-Fluoro-2-(3-methoxypropoxy)aniline can be involved in research related to environmental monitoring and remediation . Its properties may be leveraged to develop sensors or treatments that can detect or neutralize harmful substances in the environment.
Chemical Engineering
Lastly, in chemical engineering , this compound is utilized in process development and optimization . Its incorporation into various chemical processes can lead to more efficient and sustainable production methods for a wide range of chemicals and materials.
Safety And Hazards
Propiedades
IUPAC Name |
5-fluoro-2-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHSAWCZQZXDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-methoxypropoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


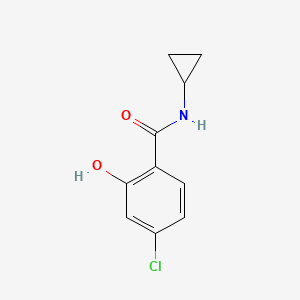
![4-[Butyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1328971.png)

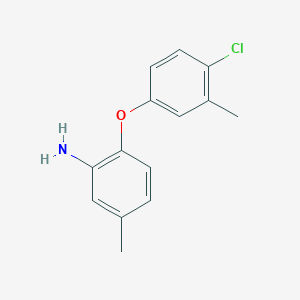


![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)

